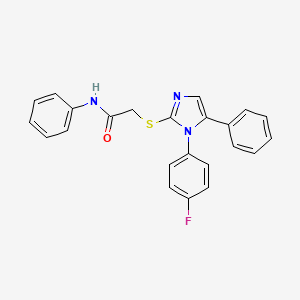

![molecular formula C7H10N2O3S2 B2449481 3-[(5-硫代-1,3,4-恶二唑-2-基)甲基]-1lambda6-硫代环己烷-1,1-二酮 CAS No. 869716-10-9](/img/structure/B2449481.png)

3-[(5-硫代-1,3,4-恶二唑-2-基)甲基]-1lambda6-硫代环己烷-1,1-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

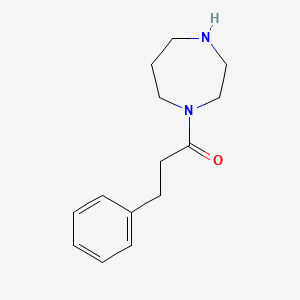

“3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione” is a chemical compound with the CAS Number: 869716-10-9 . It has a molecular weight of 234.3 . The IUPAC name for this compound is 5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,3,4-oxadiazole-2-thiol .

Synthesis Analysis

The synthesis of a similar compound, 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one, was reported in a study . The compound was obtained by the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .Molecular Structure Analysis

The molecular structure of this compound can be elucidated based on IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and elemental analysis .Chemical Reactions Analysis

The compound has been used as an intermediate in the synthesis of various substituted piperazines and piperidines .Physical And Chemical Properties Analysis

The compound has a melting point of 181-182°C . More detailed physical and chemical properties are not available in the current literature.科学研究应用

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential. Researchers synthesized derivatives by incorporating a 1,3,5-triazine moiety into the structure. These derivatives were tested against various bacterial strains (including Gram-positive and Gram-negative bacteria) and fungal species. Some of the novel s-triazines exhibited noteworthy activity in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, making them potential leads for further drug discovery studies .

Antifungal Properties

Compound 5d, a derivative of our target compound, demonstrated prominent antifungal activity against several tested fungi. Its broad-spectrum bioactivity suggests potential applications in combating fungal infections .

Inhibition of Plant Pathogens

Preliminary bioassays revealed that certain derivatives exhibited moderate inhibition activity against plant pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Compound 5b, for instance, showed an inhibition rate above 85% against Botrytis cinerea and Rhizoctonia solani .

Indole Derivatives

Researchers have explored the synthesis of novel indole derivatives containing double 1,3,4-oxadiazole moieties. These compounds were screened for antibacterial activity against Ralstonia solanacearum (Rs) and Xanthomonas oryzae pvoryzae (Xoo) in vitro .

Medicinal Chemistry

Given the rise of multi-drug-resistant microbial pathogens, novel chemical entities are crucial. The incorporation of 1,3,5-triazines, such as our compound, offers a distinct class of antimicrobial agents. Medicinal chemists continue to explore these heterocycles for their pharmacological properties .

Structural Elucidation

All final compounds undergo structural elucidation using techniques like IR spectroscopy, 1H NMR, 13C NMR, and elemental analysis. These analyses confirm the compound’s structure and aid in understanding its properties .

作用机制

Target of Action

The compound “3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione” has been reported to have antimicrobial properties . The primary targets of this compound are likely to be key proteins or enzymes in the microbial organisms.

Mode of Action

Given its antimicrobial properties, it is likely that it interacts with its targets in a way that inhibits the growth or survival of the microbial organisms .

Biochemical Pathways

Given its antimicrobial properties, it is likely that it affects pathways critical to the growth or survival of the microbial organisms .

Result of Action

The compound has been reported to have noteworthy activity against bacterial and fungal strains, indicating potential leads for further drug discovery study . .

属性

IUPAC Name |

5-[(1,1-dioxothiolan-3-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S2/c10-14(11)2-1-5(4-14)3-6-8-9-7(13)12-6/h5H,1-4H2,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTGICFDWDTKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CC2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

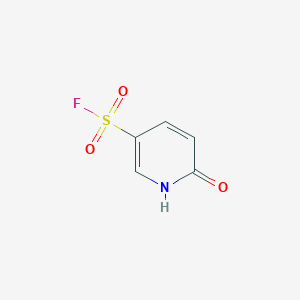

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2449400.png)

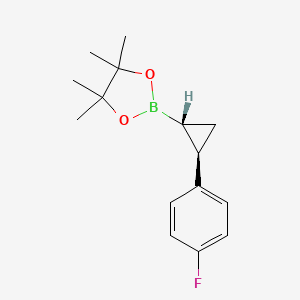

![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)

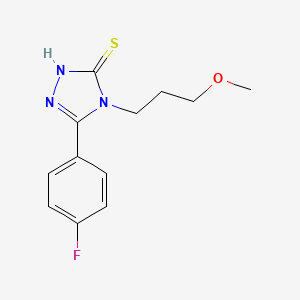

![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)

![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)

![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)

![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)

![Methyl 5-methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2449421.png)